molecular formula C6H11O2PS2 B13759818 O,O-Diallyl dithiophosphate CAS No. 5851-14-9

O,O-Diallyl dithiophosphate

Cat. No.: B13759818
CAS No.: 5851-14-9
M. Wt: 210.3 g/mol
InChI Key: XRKNYQUGESYECV-UHFFFAOYSA-N
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Description

O,O-Diallyl dithiophosphate is an organophosphorus compound characterized by the presence of two allyl groups attached to a dithiophosphate moiety. This compound is part of the broader class of dithiophosphates, which are known for their diverse applications in various fields, including agriculture, industry, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diallyl dithiophosphate typically involves the reaction of diallyl phosphite with sulfur in the presence of a base. The reaction proceeds as follows:

(RO)2P(O)H+S(RO)2P(S)H\text{(RO)2P(O)H} + \text{S} \rightarrow \text{(RO)2P(S)H} (RO)2P(O)H+S→(RO)2P(S)H

where R represents the allyl group. The reaction is usually carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: O,O-Diallyl dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bis(diallyl dithiophosphate).

    Substitution: It can react with alkyl halides to form S-alkylated products.

    Condensation: Reaction with thiols can lead to the formation of thiophosphates.

Common Reagents and Conditions:

    Oxidation: Iodine or other oxidizing agents.

    Substitution: Alkyl halides in the presence of a base.

    Condensation: Thiols in the presence of a catalyst.

Major Products:

    Oxidation: Bis(diallyl dithiophosphate).

    Substitution: S-alkylated dithiophosphates.

    Condensation: Thiophosphates.

Scientific Research Applications

O,O-Diallyl dithiophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Diallyl dithiophosphate involves its ability to decompose peroxides and trap free radicals. This antioxidant activity is primarily due to the presence of sulfur atoms, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can chelate metal ions, preventing metal-catalyzed oxidation reactions .

Comparison with Similar Compounds

  • O,O-Diethyl dithiophosphate
  • O,O-Dimethyl dithiophosphate
  • O,O-Diisopropyl dithiophosphate

Comparison: O,O-Diallyl dithiophosphate is unique due to the presence of allyl groups, which confer distinct reactivity and stability compared to other dithiophosphates. The allyl groups enhance the compound’s ability to participate in polymerization reactions and improve its solubility in organic solvents .

Properties

CAS No.

5851-14-9

Molecular Formula

C6H11O2PS2

Molecular Weight

210.3 g/mol

IUPAC Name

bis(prop-2-enoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H11O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-4H,1-2,5-6H2,(H,10,11)

InChI Key

XRKNYQUGESYECV-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=S)(OCC=C)S

Origin of Product

United States

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